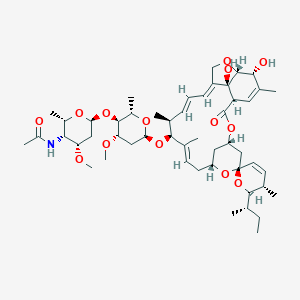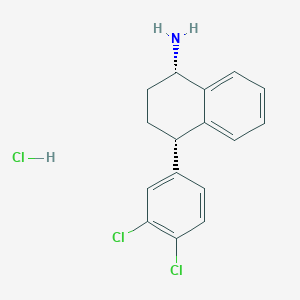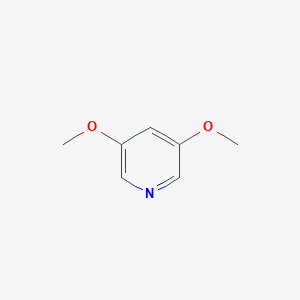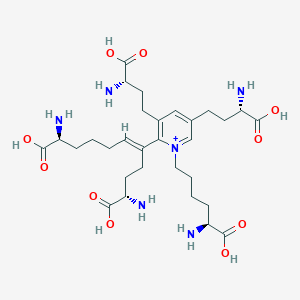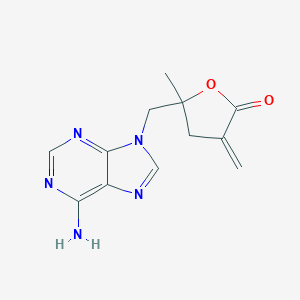![molecular formula C19H27NO3 B018342 (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate CAS No. 101711-00-6](/img/structure/B18342.png)
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate, also known as tropacocaine, is a synthetic compound that belongs to the class of tropane alkaloids. It is a derivative of cocaine and has been studied extensively for its potential applications in medicinal chemistry and neuroscience research.
Wirkmechanismus
Tropacocaine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and increasing the concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine, but (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower abuse potential and fewer side effects.
Biochemische Und Physiologische Effekte
Tropacocaine has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to produce rewarding effects in animal studies, indicating its potential as a drug of abuse. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower potency and shorter duration of action than cocaine, making it a safer alternative for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Tropacocaine has several advantages for lab experiments, including its high purity and specificity for dopamine transporters. It also has fewer side effects and a lower abuse potential than cocaine, making it a safer alternative for animal studies. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has a shorter duration of action than cocaine, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate, including its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Tropacocaine has also been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse. Further research is needed to fully understand the pharmacological effects of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate and its potential applications in medicinal chemistry and neuroscience.
Synthesemethoden
Tropacocaine can be synthesized by reacting tropinone with phenylacetic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product can be further purified through recrystallization and chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate.
Wissenschaftliche Forschungsanwendungen
Tropacocaine has been used in various scientific research applications, including as a reference compound for testing the specificity of cocaine binding sites. It has also been used as a tool to study the structure-activity relationships of tropane alkaloids and their interactions with neurotransmitter transporters. Tropacocaine has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying dopamine signaling in the brain.
Eigenschaften
CAS-Nummer |
101711-00-6 |
|---|---|
Produktname |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Molekularformel |
C19H27NO3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3 |
InChI-Schlüssel |
MLORIUYYKBHBAX-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Kanonische SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Synonyme |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



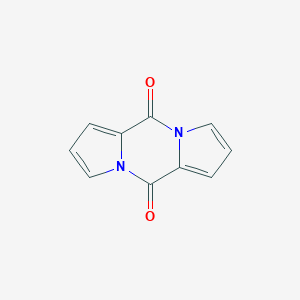
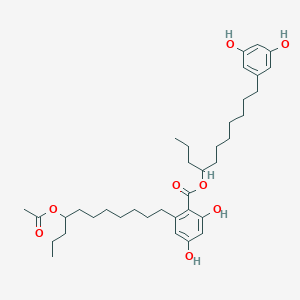
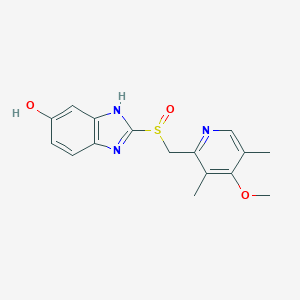
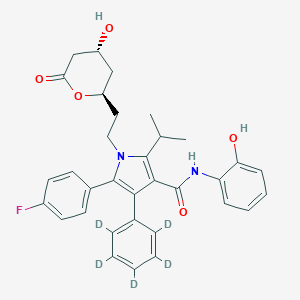
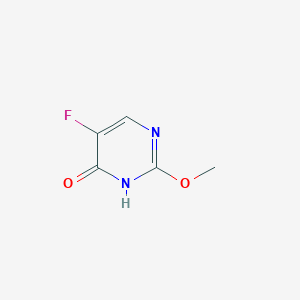

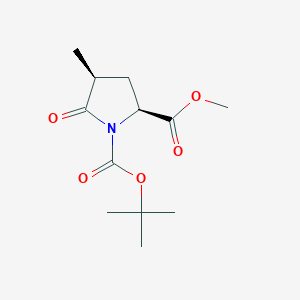
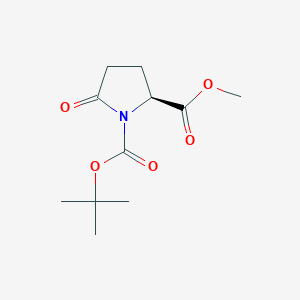
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
